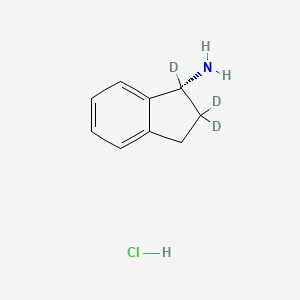

(R)-1-Aminoindane-d3 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-1-Aminoindane-d3 Hydrochloride, also known as (R)-1-AI-d3 HCl, is an important compound used in scientific research. It is a chiral compound, containing both a hydrogen and a chlorine atom, and is synthesized from the reaction of 1-aminoindane and hydrochloric acid. This compound has been used in a variety of scientific research applications, including as a tool for studying the mechanism of action of drugs and for biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

- The compound has been utilized in the synthesis of Rasagiline, a medication for treating Parkinson's disease. This process involved steps such as condensation, reduction, resolution, and catalytic hydrogenation. The structural integrity of the synthesized compound was confirmed through various techniques including melting point assay, NMR, MS, and assessment of optical activity (Wang Yu-cheng, 2006).

Chemical Stability and Reactivity

- Research indicates that the stability and reactivity of hydroxy-1-aminoindans, a class to which (R)-1-Aminoindane-d3 Hydrochloride belongs, are influenced by the position and orientation of the OH group relative to the amino moiety. The study highlights the inherent instability of certain analogues, depending on the orientation between the OH and amino groups, and describes the unique reactivity of specific hydroxy-aminoindans (Y. Herzig et al., 2006).

Enantiomer Synthesis and Applications

- The synthesis of all four enantiomers of 1-aminoindane-2-carboxylic acid, a benzologue of cispentacin, from indene, has been reported. This synthesis involves steps like chlorosulphonyl isocyanate addition, ring opening, and isomerisation. The study suggests potential applications in the development of pharmaceutical agents (F. Fülöp et al., 2000).

Asymmetric Synthesis and Chirality Transfer

- Research has developed a practical asymmetric synthesis of nearly enantiomerically pure (S)-1-aminoindane. The process includes diastereoselective metal-catalyzed reduction and a novel non-reductive procedure for the removal of the chiral auxiliary. This method's effectiveness and the high enantiomeric excess achieved highlight its significance in chiral chemistry and potential pharmaceutical applications (Patrick G. H. Uiterweerd et al., 2003).

Propiedades

IUPAC Name |

(1R)-1,2,2-trideuterio-3H-inden-1-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-9-6-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H/t9-;/m1./s1/i6D2,9D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAAGWRBIVCBSY-GYQYCVPMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@]1(C2=CC=CC=C2CC1([2H])[2H])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(2-Aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea Trifluoroacetic Acid Salt](/img/structure/B584411.png)

![1-[4-(2-N-Boc-2-aminoethylphenyl)sulfonyl]-3-(cis-3-hydroxycyclohexyl)urea](/img/structure/B584412.png)

![rac-cis-3-[(Phenylmethyl)amino]cyclohexanol](/img/structure/B584428.png)

![N-[2-[4-(butylcarbamoylsulfamoyl)phenyl]ethyl]-5-chloro-2-methoxybenzamide](/img/structure/B584430.png)